
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C5H8BrNO It is known for its unique structure, which includes a bromoallyl group and a trifluoromethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and efficiency of the process. The use of automated systems for purification and quality control ensures that the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, such as the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
科学研究应用
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2-chloroallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-iodoallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-fluoroallyl)-2,2,2-trifluoro-
Uniqueness
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
CAS 编号 |
102585-35-3 |
|---|---|
分子式 |
C5H5BrF3NO |
分子量 |
232.00 g/mol |
IUPAC 名称 |
N-(2-bromoprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5BrF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
InChI 键 |
YDIHAWZEBRMEBT-UHFFFAOYSA-N |
规范 SMILES |
C=C(CNC(=O)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


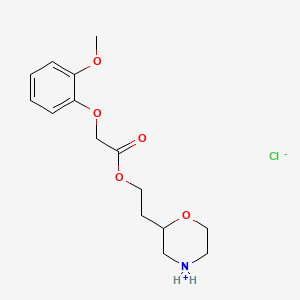
![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
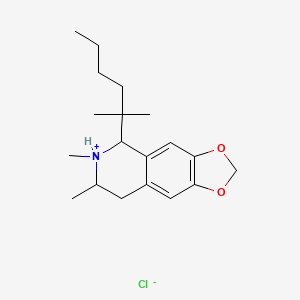
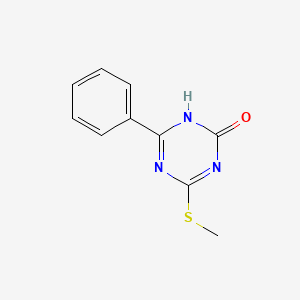


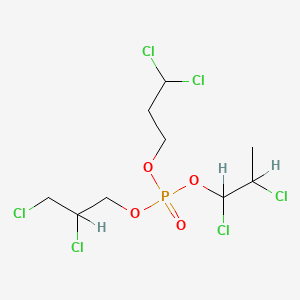


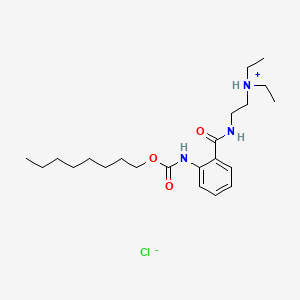

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
